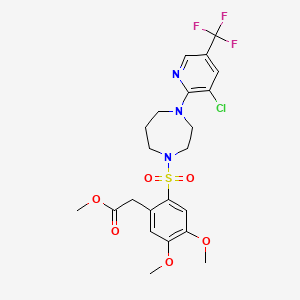

Methyl 2-(2-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)-4,5-dimethoxyphenyl)acetate

描述

Its molecular architecture includes a sulfonylurea bridge, a 3-chloro-5-(trifluoromethyl)pyridyl group, a 1,4-diazaperhydroepinyl (piperazine-derived) ring, and a 4,5-dimethoxyphenylacetate moiety. These substituents likely influence its physicochemical properties, target affinity, and environmental behavior.

属性

IUPAC Name |

methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]-4,5-dimethoxyphenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClF3N3O6S/c1-33-17-9-14(10-20(30)35-3)19(12-18(17)34-2)36(31,32)29-6-4-5-28(7-8-29)21-16(23)11-15(13-27-21)22(24,25)26/h9,11-13H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIQIJCWKLNKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClF3N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(2-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))(1,4-diazaperhydroepinyl))sulfonyl)-4,5-dimethoxyphenyl)acetate, commonly referred to as compound X, is a complex organic molecule with potential biological activity. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16ClF3N2O4S

- Molecular Weight : 396.81 g/mol

- IUPAC Name : Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl]-4,5-dimethoxyphenyl]acetate

The compound features a trifluoromethyl group and a pyridine derivative, which are known to enhance pharmacological properties.

Compound X interacts with various biological targets, primarily focusing on enzyme inhibition and receptor modulation. The following mechanisms have been identified:

- Enzyme Inhibition :

- Antioxidant Activity :

-

Antimicrobial Activity :

- Preliminary studies suggest that compound X has antimicrobial properties against various bacterial strains by disrupting their metabolic functions.

Table 1: Biological Activity Overview

| Activity Type | Effectiveness (IC50) | Comparison Standard |

|---|---|---|

| Alpha-Amylase Inhibition | 4.58 μM | Acarbose (1.58 μM) |

| PTP-1B Inhibition | 0.91 μM | Ursolic Acid (1.35 μM) |

| DPPH Antioxidant Assay | 2.36 μM | Ascorbic Acid (0.85 μM) |

Study 1: Antidiabetic Potential

In a study evaluating the antidiabetic effects of compound X, it was found to significantly inhibit alpha-amylase activity with an IC50 of 4.58 μM, demonstrating its potential as a therapeutic agent for managing diabetes .

Study 2: Antioxidant Properties

A separate investigation assessed the antioxidant capacity of compound X using the DPPH assay. The compound exhibited an IC50 value of 2.36 μM, indicating strong free radical scavenging activity compared to ascorbic acid .

Study 3: Antimicrobial Effects

Research on the antimicrobial efficacy of compound X revealed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent in clinical settings.

Toxicity and Safety Profile

Toxicity assessments conducted on zebrafish embryos indicated no significant lethality or behavioral changes at various concentrations over a specified observation period. This suggests a favorable safety profile for further development .

相似化合物的比较

Table 1: Structural and Functional Comparison

*Values for the target compound are estimates based on structural analogs; others are literature-derived .

Key Findings

The 1,4-diazaperhydroepinyl ring introduces basicity, which may increase solubility in acidic environments (e.g., plant cell vacuoles) and modulate metabolic stability.

ALS Inhibition: Sulfonylureas inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis. The target compound’s pyridyl and dimethoxyphenyl groups likely enhance steric and electronic interactions with ALS, suggesting sub-nanomolar IC₅₀ values comparable to triflusulfuron-methyl .

Environmental Persistence :

- The trifluoromethyl group and dimethoxy substituents may reduce photodegradation, extending soil half-life (estimated 30–60 days) relative to metsulfuron-methyl (7–30 days) .

- Atmospheric degradation via hydroxyl radicals (•OH) is expected to be minimal due to low volatility, contrasting with smaller volatile organic compounds (VOCs) discussed in atmospheric chemistry studies .

Selectivity and Metabolism: The 4,5-dimethoxyphenyl group could influence crop selectivity by altering cytochrome P450-mediated metabolism in non-target species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。